molecular formula C12H23ClO B8526512 2-Chlorododecanal CAS No. 16486-86-5

2-Chlorododecanal

Cat. No.: B8526512
CAS No.: 16486-86-5
M. Wt: 218.76 g/mol
InChI Key: IPBDZMSRGQIGHA-UHFFFAOYSA-N
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Description

2-Chlorododecanal is a chlorinated aliphatic aldehyde with the molecular formula C₁₂H₂₃ClO. Structurally, it consists of a 12-carbon chain (dodecanal) with a chlorine atom substituted at the second carbon and an aldehyde functional group at the terminal position. This compound is frequently utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of pheromones and chiral molecules.

In and , a derivative of this compound, specifically (R)-12-(benzyloxy)-2-chlorododecanal, was synthesized via oxidation and subsequent functionalization. Key characterization data include:

  • ¹H NMR (500 MHz, CDCl₃): δ 9.49 (s, 1H, aldehyde proton), 4.51 (s, 3H, benzyloxy group), and 1.28 (s, 22H, aliphatic chain) .
  • GCMS: m/z = 325.30 (calculated [M+1] = 325.19) .
  • Optical Rotation: [α]²⁵D = +13.4° (CHCl₃) .

The benzyloxy group at position 12 enhances solubility in organic solvents, making this derivative particularly useful in multistep syntheses, such as the preparation of disparlure enantiomers for pheromone studies .

Properties

CAS No.

16486-86-5

Molecular Formula

C12H23ClO

Molecular Weight

218.76 g/mol

IUPAC Name

2-chlorododecanal

InChI

InChI=1S/C12H23ClO/c1-2-3-4-5-6-7-8-9-10-12(13)11-14/h11-12H,2-10H2,1H3

InChI Key

IPBDZMSRGQIGHA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Differences :

  • Chain Length : 18-carbon chain vs. 12-carbon chain in 2-Chlorododecanal.
  • Functional Groups : Alcohol (-OH) at position 7 vs. aldehyde (-CHO) at position 1.
  • Substituents : Chlorine at position 8 vs. position 2; additional methyl and alkyne groups .

Property Comparison :

Property This compound Derivative Compound 24
Molecular Formula C₁₉H₂₉ClO₂ C₂₆H₃₉ClO₂
Boiling Point Not reported Not reported
Reactivity Electrophilic aldehyde Nucleophilic alcohol
Synthetic Role Aldehyde intermediate Chiral alcohol intermediate

Key Findings :

  • The aldehyde group in this compound facilitates nucleophilic additions, whereas the alcohol in Compound 24 participates in esterification or protection/deprotection strategies.
  • The extended chain and alkyne in Compound 24 introduce steric hindrance, reducing reactivity compared to the shorter, linear this compound derivative .

Dodecanal (Parent Compound)

Structural Differences :

  • Absence of chlorine at position 2.

Property Comparison :

Property This compound Derivative Dodecanal (General Data)
Molecular Formula C₁₉H₂₉ClO₂ C₁₂H₂₄O
Polarity Higher (due to Cl and benzyloxy) Lower
Reactivity Enhanced electrophilicity Moderate electrophilicity

Key Findings :

  • The chlorine atom in this compound increases the electrophilicity of the aldehyde group, accelerating reactions like nucleophilic additions.
  • The benzyloxy group in the derivative improves solubility in nonpolar solvents compared to unmodified dodecanal .

Research Implications

  • Synthetic Utility : The chlorine substituent in this compound derivatives enhances regioselectivity in pheromone synthesis, as seen in .
  • Structural Modifications : Adding functional groups (e.g., benzyloxy) tailors physicochemical properties for specific reaction conditions .

Notes:

  • Further studies are needed to quantify boiling points, melting points, and quantitative reactivity metrics.

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